molecular formula C10H8O2S2 B14598850 S-[(Furan-2-yl)methyl] thiophene-2-carbothioate CAS No. 59020-96-1

S-[(Furan-2-yl)methyl] thiophene-2-carbothioate

Katalognummer: B14598850
CAS-Nummer: 59020-96-1
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: DTUHRSPERQKMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[(Furan-2-yl)methyl] thiophene-2-carbothioate: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to exhibit various chemical and biological properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Furan-2-yl)methyl] thiophene-2-carbothioate typically involves the following steps:

    Formation of Furan-2-ylmethyl Halide: The initial step involves the halogenation of furan-2-ylmethanol to form furan-2-ylmethyl halide.

    Thioester Formation: The furan-2-ylmethyl halide is then reacted with thiophene-2-carbothioic acid in the presence of a base such as triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: S-[(Furan-2-yl)methyl] thiophene-2-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Eigenschaften

CAS-Nummer

59020-96-1

Molekularformel

C10H8O2S2

Molekulargewicht

224.3 g/mol

IUPAC-Name

S-(furan-2-ylmethyl) thiophene-2-carbothioate

InChI

InChI=1S/C10H8O2S2/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2

InChI-Schlüssel

DTUHRSPERQKMGV-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CSC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.